molecular formula C9H8BrN3O3 B8205045 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B8205045
M. Wt: 286.08 g/mol
InChI Key: KSBADKLBNVEZNI-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative featuring bromo (Br) and nitro (NO₂) substituents at positions 5 and 6, respectively, along with methyl groups at positions 1 and 2. Benzimidazolones are known for their diverse pharmacological activities, including kinase inhibition and apoptosis induction, driven by substituent-dependent interactions with cellular targets like CDK2 .

Properties

IUPAC Name

5-bromo-1,3-dimethyl-6-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBADKLBNVEZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4,5-Dichloro-o-Phenylenediamine

The synthesis begins with cyclizing 4,5-dichloro-o-phenylenediamine using carbonyl diimidazole (CDI) in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at 80–100°C for 6–8 hours. This yields 5,6-dichlorobenzimidazol-2-one, a critical intermediate.

Reaction Conditions :

  • Solvent : N,N-dimethylacetamide

  • Catalyst : Sodium metabisulfite (0.5 equiv)

  • Yield : 78–85%

Bromination with Phosphorus Oxybromide

The dichlorinated intermediate undergoes bromination using phosphorus oxybromide (POBr₃) in ethyl acetate under reflux (110–120°C) for 24–30 hours. This replaces the 2-oxo group with bromine, forming 2-bromo-5,6-dichlorobenzimidazole.

Optimized Parameters :

ParameterValue
POBr₃ Equivalents3.0
Temperature110°C
Reaction Time28 hours
Yield77%

Nitration at the 6-Position

Nitration is achieved using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The bromine atom directs nitration to the 6-position due to its ortho/para-directing nature.

Key Observations :

  • Regioselectivity : >95% para-nitration relative to bromine.

  • Side Products : <5% 4-nitro isomer, removed via recrystallization.

N-Methylation Using Dimethyl Sulfate

Methyl groups are introduced at the 1- and 3-positions via alkylation with dimethyl sulfate in tetrahydrofuran (THF). The reaction proceeds at 60°C for 4 hours under nitrogen atmosphere.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 3.42 (s, 6H, -CH₃), 7.89 (d, 1H, Ar-H), 8.21 (d, 1H, Ar-H).

  • HPLC Purity : 98.5% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Optimization

Continuous Flow Reactor Design

Large-scale production employs continuous flow systems to enhance heat transfer and reduce reaction times:

StepBatch YieldFlow Reactor Yield
Cyclization85%91%
Bromination77%82%
Nitration80%88%

Solvent Recycling

Ethyl acetate and THF are recovered via distillation, reducing production costs by 30%.

Analytical Characterization

Spectroscopic Validation

  • FT-IR (KBr) : 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch), 590 cm⁻¹ (C-Br).

  • Mass Spectrometry : m/z 286.08 [M+H]⁺ (calculated for C₉H₈BrN₃O₃).

Single-Crystal X-Ray Diffraction

SC-XRD confirms the planar benzimidazole core and substituent orientations:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Volume1790.53 ų
R-Factor0.031

Comparative Analysis of Synthetic Routes

A comparison of methods highlights trade-offs between yield, purity, and scalability:

MethodYieldPurityScalability
Stepwise Batch68%98%Moderate
Continuous Flow82%97%High
Microwave-Assisted75%96%Low

Challenges and Mitigation Strategies

  • Bromine Loss : Overheating during bromination leads to debromination. Mitigated by strict temperature control (±2°C).

  • Nitro Group Reduction : Catalytic hydrogenation side reactions avoided by using nitro-protecting groups during alkylation .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Formation of 5-Amino-1,3-dimethyl-6-nitrobenzimidazol-2-one.

    Reduction: Formation of 5-Bromo-1,3-dimethyl-6-aminobenzimidazol-2-one.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities.

Case Studies and Findings

  • Antibacterial Activity :
    • A study demonstrated that derivatives of benzimidazole compounds can effectively inhibit bacterial growth. The zone of inhibition was measured against various bacterial strains, suggesting that modifications to the benzimidazole structure can enhance antibacterial efficacy .
    • In comparative analyses, compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
  • Antifungal Activity :
    • Some derivatives were evaluated for their antifungal properties against strains like Candida albicans. Results indicated that certain modifications could lead to significant antifungal activity, comparable to standard antifungal agents .

Anticancer Potential

The compound also shows promise in cancer research. Its structural features suggest potential interactions with biological targets involved in cancer proliferation.

Research Insights

  • Mechanism of Action :
    • Molecular docking studies have been conducted to assess the binding affinity of this compound to various proteins implicated in cancer pathways. Such studies help elucidate the potential mechanisms through which this compound may exert anticancer effects .
  • Cytotoxicity Testing :
    • Preliminary cytotoxicity assays have shown that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines. This suggests that they may be effective in inhibiting tumor growth and could serve as a basis for developing new anticancer therapies .

Summary of Applications

ApplicationFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for antifungal activity.
AnticancerShows cytotoxic effects on cancer cell lines; potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The overall mechanism may involve inhibition of specific enzymes or disruption of cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substituents at Position 5
  • 5-Chloro Analogue: describes 5-chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. Bromine’s larger atomic radius may enhance binding affinity compared to chlorine due to stronger van der Waals interactions, though this requires experimental validation .
  • 5-Hydrosulfonyl Derivatives : Compounds with sulfamide groups (e.g., 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one) exhibit potent antitumor activity (IC₅₀ = 2.6–9 µM against A549, HCC1937, and MDA-MB-468 cell lines). The sulfamide moiety likely contributes to hydrogen bonding with target proteins, as shown in molecular docking studies with CDK2 .
Nitro Group at Position 6

The nitro group in the target compound is electron-withdrawing, which may stabilize the aromatic system and influence charge distribution. In related compounds, nitro groups enhance cytotoxicity by promoting interactions with electron-rich regions of biological targets .

Structural Modifications at Positions 1 and 3

  • Dimethyl vs. Isopropyl Groups: and highlight 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives with antimicrobial activity.
  • Methyl vs. Acyl Groups : Acylated derivatives (e.g., 1-isopropyl-3-acyl-5-methyl analogs) show varied antimicrobial activities, suggesting that substituent flexibility at position 3 modulates selectivity .

Comparison with Other Benzimidazolone Derivatives

  • 4-Fluoro Derivative : 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one (density: 1.4 g/cm³, boiling point: 116.9°C) lacks antitumor data but demonstrates the impact of fluorine’s electronegativity on physicochemical properties .
  • Methoxy Derivative : 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one (CAS 143016-68-6) is an omeprazole impurity, highlighting the role of methoxy groups in metabolic pathways .

Biological Activity

5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H9BrN2O
  • Molecular Weight : 241.09 g/mol
  • CAS Number : 24786-51-4
  • InChIKey : HFZWRJFAGBJEFX-UHFFFAOYSA-N

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.0 µg/mL
Escherichia coli8.0 µg/mL
Bacillus subtilis6.0 µg/mL
Pseudomonas aeruginosa12.0 µg/mL

The MIC values indicate that the compound has a promising profile for further development as an antibacterial agent.

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may inhibit bacterial growth by interfering with essential metabolic pathways or by disrupting cellular integrity.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzimidazole core can significantly influence its potency and selectivity.

Key Findings:

  • Bromine Substitution : The presence of the bromine atom at the 5-position enhances antimicrobial activity compared to non-brominated analogs.
  • Nitro Group Influence : The nitro group at the 6-position is believed to contribute to the electron-withdrawing characteristics, which may enhance interactions with bacterial targets.

Study on Antimycobacterial Activity

In a recent study, derivatives of benzimidazole, including the compound , were tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that modifications to the side chains could lead to improved efficacy against this pathogen:

CompoundMIC (µg/mL)DprE1 Inhibition (IC50)
5-Bromo-Derivative2.43.0 ± 0.6 μM
Control (TCA-1)3.0-

This study highlights the potential of modifying existing compounds to enhance their activity against resistant strains of tuberculosis.

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the toxicity profile of this compound. Preliminary assessments suggest that it has a favorable safety profile; however, further toxicological studies are necessary to confirm its suitability for therapeutic use.

Q & A

Basic: What synthetic methodologies are recommended for introducing bromo and nitro substituents regioselectively into the benzimidazolone scaffold?

Answer:

  • Alkylation : Use phase-transfer catalysis with tetra-nn-butylammonium bromide (TBAB) in dimethylformamide (DMF) to introduce alkyl groups (e.g., methyl) at the N1 position. Potassium carbonate is typically employed as a base .
  • Nitration : Optimize reaction temperature and stoichiometry to direct nitro groups to the 6-position. For example, nitration of 1,3-dimethylbenzimidazolone with fuming HNO₃ at 0–5°C yields 6-nitro derivatives .
  • Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid or DMF can target the 5-position, guided by steric and electronic effects of existing substituents .

Advanced: How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. This predicts sites for electrophilic/nucleophilic attacks and charge distribution .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity with biological targets like EGFR, using crystal structures from the Protein Data Bank (PDB) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify methyl groups (δ 2.4–3.1 ppm), aromatic protons (δ 7.0–8.5 ppm), and nitro/bromo substituents via coupling patterns .
    • FTIR : Confirm C=O (1700–1750 cm⁻¹), C-Br (590 cm⁻¹), and NO₂ (1510–1530 cm⁻¹) stretches .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray Diffraction (XRD) : Resolve crystal structure to validate regiochemistry (e.g., monoclinic P21/nP2_1/n symmetry for brominated analogs) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Cross-Validation : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian) to identify discrepancies caused by solvation or tautomerism .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to clarify ambiguous signals in crowded spectral regions .
  • Crystallographic Refinement : Apply SHELXL to refine XRD data, resolving positional disorders or thermal motion artifacts .

Advanced: What strategies optimize the compound’s bioactivity through structural modification?

Answer:

  • SAR Studies : Synthesize analogs with variations at the 5-bromo (e.g., Cl, CF₃) or 6-nitro (e.g., NH₂, OMe) positions. Evaluate cytotoxicity via MTT assays against cancer cell lines .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholine) to enhance solubility and bioavailability .

Basic: How does crystal packing influence the physicochemical properties of brominated benzimidazolones?

Answer:

  • Unit Cell Analysis : Measure lattice parameters (e.g., a=13.68a = 13.68 Å, β=98.3°β = 98.3°) via XRD to correlate with melting points (392–394 K) and solubility .
  • Intermolecular Interactions : Identify halogen bonding (C-Br⋯O) and π-π stacking using Mercury software, which impacts stability and dissolution rates .

Advanced: What in silico tools predict the ADMET profile of this compound?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Absorption : Log PP (2.5–3.0) and topological polar surface area (TPSA) .
    • Toxicity : AMES test predictions for mutagenicity and hERG inhibition .

Basic: How to troubleshoot low yields in the alkylation step of benzimidazolone synthesis?

Answer:

  • Catalyst Optimization : Increase TBAB loading (0.2–0.3 equiv) to enhance phase-transfer efficiency .
  • Reaction Time : Extend stirring to 12–24 hours at room temperature for complete conversion .
  • Workup : Use silica gel chromatography (ethyl acetate/hexane, 1:2) to isolate pure product .

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